(4-(Bromomethyl)-2-fluorophenyl)methanol

Catalog No.
S14539558
CAS No.
M.F
C8H8BrFO
M. Wt
219.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Bromomethyl)-2-fluorophenyl)methanol

Product Name

(4-(Bromomethyl)-2-fluorophenyl)methanol

IUPAC Name

[4-(bromomethyl)-2-fluorophenyl]methanol

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C8H8BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,11H,4-5H2

InChI Key

XKMXUGLILCJASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)F)CO

(4-(Bromomethyl)-2-fluorophenyl)methanol is a chemical compound with the molecular formula C₇H₆BrF O and a molecular weight of approximately 205.024 g/mol. It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which influences its chemical properties and biological activities. The compound has a melting point range of 31-35 °C and a boiling point of approximately 262.4 °C at 760 mmHg . Its density is reported to be around 1.7 g/cm³, and it has a flash point of about 112.5 °C .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The hydroxyl group in methanol can participate in reduction reactions, potentially forming alcohols or ethers.
  • Electrophilic Aromatic Substitution: The fluorine atom may direct electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

Several synthesis methods for (4-(Bromomethyl)-2-fluorophenyl)methanol have been reported:

  • Bromomethylation of Fluorophenol: Starting from 2-fluorophenol, bromomethylation can be achieved using formaldehyde and hydrobromic acid.
  • Reduction of Brominated Compounds: Brominated aromatic compounds can be reduced using lithium aluminum hydride or other reducing agents to yield the corresponding alcohol.
  • Direct Fluorination: Fluorination methods such as electrophilic fluorination can introduce the fluorine atom into the aromatic system.

(4-(Bromomethyl)-2-fluorophenyl)methanol finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties may be utilized in developing new materials with specific functionalities.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

Similar compounds include:

  • (3-Bromo-2-fluorophenyl)methanol (CAS No. 261723-32-4): This compound features a bromine atom at the third position instead of the fourth, which may affect its reactivity and biological properties .
  • (4-Bromo-3-fluorophenyl)methanol (CAS No. 222978-01-0): This compound has both bromine and fluorine atoms at different positions on the phenyl ring, potentially leading to different chemical behaviors .

Comparison Table

Compound NameCAS NumberUnique Features
(4-(Bromomethyl)-2-fluorophenyl)methanol188582-62-9Bromomethyl and fluorine at para position
(3-Bromo-2-fluorophenyl)methanol261723-32-4Bromine at meta position
(4-Bromo-3-fluorophenyl)methanol222978-01-0Bromine at para and fluorine at meta

The uniqueness of (4-(Bromomethyl)-2-fluorophenyl)methanol lies in its specific arrangement of halogen substituents, which may impart distinct chemical reactivity and biological interactions compared to its analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.97426 g/mol

Monoisotopic Mass

217.97426 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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